2,4-difluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a synthetic compound notable for its potential pharmacological applications. It belongs to a class of compounds known as pyridazinones, which are recognized for their diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately .
This compound is classified under:
The synthesis of 2,4-difluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide typically involves several key steps:
The compound's structure features:
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)F)F .LSANRDDJQWEYKD-UHFFFAOYSA-N .The compound can undergo various chemical reactions typical for amides and pyridazinones:
The mechanism of action for this compound is likely related to its ability to interact with specific biological targets, potentially involving:
Research indicates that pyridazinone derivatives exhibit significant biological activities, including anti-inflammatory and analgesic effects .
The applications of 2,4-difluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide are primarily in scientific research:
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: 24431-54-7
CAS No.: 2435-59-8